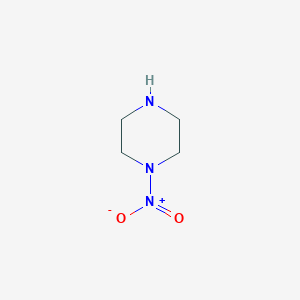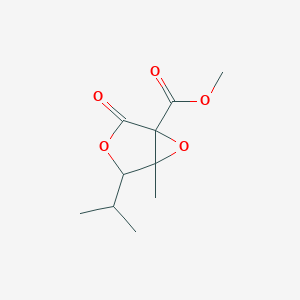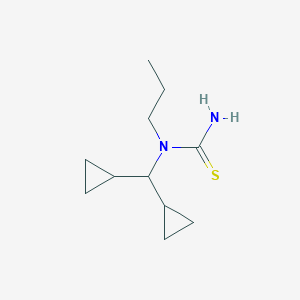
N-(dicyclopropylmethyl)-N-propylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(dicyclopropylmethyl)-N-propylthiourea (DPTU) is a chemical compound that belongs to the class of thioureas. Thioureas are known to have a wide range of biological and pharmacological activities. DPTU has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
The mechanism of action of N-(dicyclopropylmethyl)-N-propylthiourea is not fully understood. However, it is believed to exert its biological effects by modulating various signaling pathways, including AMPK, Nrf2, and NF-κB. N-(dicyclopropylmethyl)-N-propylthiourea has been shown to activate AMPK signaling pathway, which plays a critical role in regulating glucose and lipid metabolism. N-(dicyclopropylmethyl)-N-propylthiourea has also been shown to modulate the Nrf2 signaling pathway, which is responsible for protecting cells against oxidative stress and inflammation. Additionally, N-(dicyclopropylmethyl)-N-propylthiourea has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects
N-(dicyclopropylmethyl)-N-propylthiourea has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that N-(dicyclopropylmethyl)-N-propylthiourea can induce apoptosis, inhibit angiogenesis, improve glucose tolerance, and protect against oxidative stress and inflammation. In vivo studies have shown that N-(dicyclopropylmethyl)-N-propylthiourea can inhibit tumor growth, improve glucose and lipid metabolism, and protect against neurodegenerative disorders.
実験室実験の利点と制限
N-(dicyclopropylmethyl)-N-propylthiourea has several advantages for lab experiments. It is a stable and easily synthesized compound that can be purified by recrystallization or chromatography. It has been extensively studied for its potential therapeutic applications in various diseases, and its mechanism of action is well understood. However, N-(dicyclopropylmethyl)-N-propylthiourea also has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. Additionally, its bioavailability and pharmacokinetics need to be further investigated.
将来の方向性
There are several future directions for the research on N-(dicyclopropylmethyl)-N-propylthiourea. Firstly, more studies are needed to investigate the long-term safety and efficacy of N-(dicyclopropylmethyl)-N-propylthiourea in various diseases. Secondly, the bioavailability and pharmacokinetics of N-(dicyclopropylmethyl)-N-propylthiourea need to be further investigated to optimize its therapeutic potential. Thirdly, more studies are needed to elucidate the mechanism of action of N-(dicyclopropylmethyl)-N-propylthiourea and its potential interactions with other signaling pathways. Fourthly, the development of new analogs of N-(dicyclopropylmethyl)-N-propylthiourea with improved pharmacological properties may provide new therapeutic opportunities. Finally, the potential use of N-(dicyclopropylmethyl)-N-propylthiourea as a diagnostic tool for various diseases needs to be explored.
Conclusion
In conclusion, N-(dicyclopropylmethyl)-N-propylthiourea is a promising compound that has potential therapeutic applications in various diseases. Its mechanism of action is well understood, and it has been extensively studied for its biochemical and physiological effects. However, more studies are needed to investigate its long-term safety and efficacy, bioavailability and pharmacokinetics, and potential interactions with other signaling pathways. The development of new analogs of N-(dicyclopropylmethyl)-N-propylthiourea with improved pharmacological properties may provide new therapeutic opportunities.
合成法
The synthesis of N-(dicyclopropylmethyl)-N-propylthiourea involves the reaction of cyclopropylmethylamine with propyl isothiocyanate. The reaction is carried out in the presence of a suitable solvent and a catalyst. The product is then purified by recrystallization or chromatography. The purity and yield of the product depend on the reaction conditions and the quality of the starting materials.
科学的研究の応用
N-(dicyclopropylmethyl)-N-propylthiourea has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, N-(dicyclopropylmethyl)-N-propylthiourea has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, N-(dicyclopropylmethyl)-N-propylthiourea has been shown to improve glucose tolerance and insulin sensitivity by activating AMPK signaling pathway. In neurodegenerative disorder research, N-(dicyclopropylmethyl)-N-propylthiourea has been shown to protect against oxidative stress and inflammation by modulating the Nrf2 signaling pathway.
特性
CAS番号 |
155047-67-9 |
|---|---|
分子式 |
C11H20N2S |
分子量 |
212.36 g/mol |
IUPAC名 |
1-(dicyclopropylmethyl)-1-propylthiourea |
InChI |
InChI=1S/C11H20N2S/c1-2-7-13(11(12)14)10(8-3-4-8)9-5-6-9/h8-10H,2-7H2,1H3,(H2,12,14) |
InChIキー |
WAJGFMYEKKXNMB-UHFFFAOYSA-N |
SMILES |
CCCN(C(C1CC1)C2CC2)C(=S)N |
正規SMILES |
CCCN(C(C1CC1)C2CC2)C(=S)N |
同義語 |
Thiourea, N-(dicyclopropylmethyl)-N-propyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



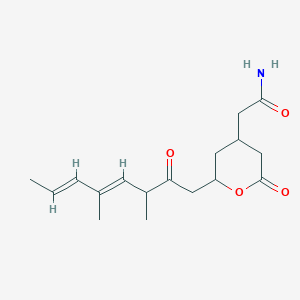
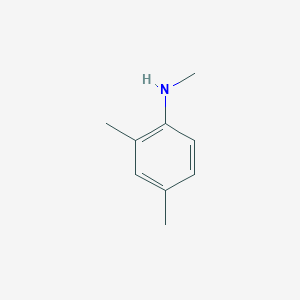
![(E,3R,5S)-7-[(7S)-2-(4-fluorophenyl)-7-[(4-phenylphenyl)methyl]-4,5,6,7-tetrahydroindazol-3-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B131135.png)
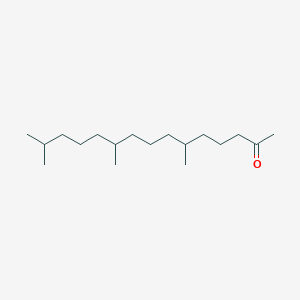
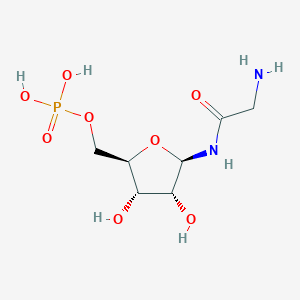
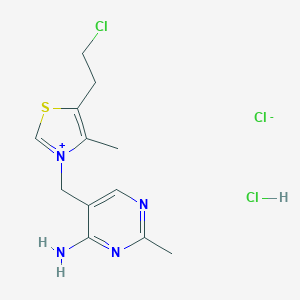
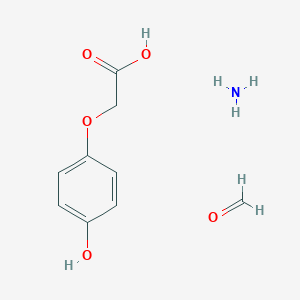
![[4-(Trifluoromethyl)benzene-1-sulfonyl]acetic acid](/img/structure/B131153.png)
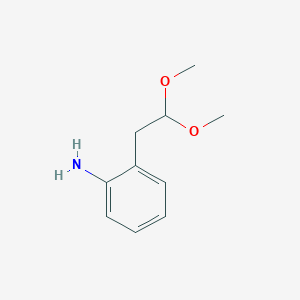
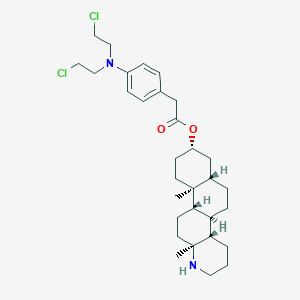
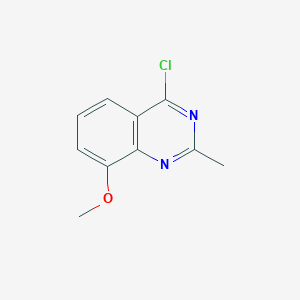
![4-amino-1-[(2R,3S,4R,5R)-5-(hydroxymethyl)-3,4-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxolan-2-yl]pyrimidin-2-one](/img/structure/B131159.png)
